5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science
Mechanism of Action
Target of Action
Pyrazole derivatives, a class to which this compound belongs, have been known to exhibit a wide range of biological activities .
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of phenylhydrazine with an appropriate β-diketone or β-ketoester. One common method involves the reaction of phenylhydrazine with dimethyl acetylene dicarboxylate (DMAD) in the presence of a solvent such as toluene or dichloromethane under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxo-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-methanol.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: 5-Oxo-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Reduction: 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure with a chlorine substituent at the 5-position.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Similar structure with a hydroxyl group at the 5-position.
5-Azido-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure with an azido group at the 5-position.
Uniqueness
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and aldehyde functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBBDSAYSNJJHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60484-29-9 | |
Record name | 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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